Product packaging for OAB-14(Cat. No.:)

OAB-14

Cat. No.: B1193338
M. Wt: 518.75
InChI Key: LWZSVUPSOLLTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Neurodegenerative Disorders and Therapeutic Challenges

Neurodegenerative disorders represent a growing global health crisis, characterized by the progressive loss of structure and function of neurons. The intricate nature of these diseases has presented formidable challenges to the development of effective therapeutic interventions.

Alzheimer's disease is primarily characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles. nih.gov These pathological hallmarks are associated with synaptic degeneration, neuronal loss, and neuroinflammation, leading to cognitive decline. nih.govnih.gov The Aβ cascade hypothesis, which posits that the accumulation of Aβ is the initiating factor in Alzheimer's pathology, has been a central focus of research. nih.gov In sporadic Alzheimer's, which accounts for the vast majority of cases, abnormal clearance of Aβ is considered a primary contributing factor. nih.govciteab.com

Parkinson's disease is defined by the pathological accumulation of alpha-synuclein (B15492655) (α-syn) in neuronal cell bodies, particularly in the substantia nigra region of the brain. nih.gov This leads to the formation of Lewy bodies and subsequent motor and non-motor symptoms. Dysfunction of the glymphatic system, which is responsible for clearing metabolic waste from the central nervous system, is thought to play a significant role in the pathogenesis of Parkinson's disease. nih.gov

Despite extensive research, the development of effective treatments for neurodegenerative diseases remains a significant challenge. For Alzheimer's disease, many therapeutic candidates targeting Aβ production have failed in clinical trials, leading to a broader exploration of other pathological mechanisms. nih.gov The complexity of these diseases, involving multiple interconnected pathways such as neuroinflammation and mitochondrial dysfunction, underscores the need for novel therapeutic agents with multifaceted mechanisms of action. nih.govnih.gov The limitations of current approaches have spurred the search for new compounds that can address the diverse pathological cascades involved in neurodegeneration.

Emergence of OAB-14 as a Novel Research Compound

In the quest for more effective therapeutic strategies, this compound has emerged as a promising small molecule compound in preclinical research.

This compound was designed and developed using bexarotene (B63655) as a lead compound. nih.govmedchemexpress.com Bexarotene is a retinoid X receptor (RXR) agonist that has been investigated for its potential to modulate pathways involved in Aβ clearance. frontiersin.orgresearchgate.net By modifying the structure of bexarotene, researchers aimed to develop a novel compound with improved properties for addressing the pathologies of neurodegenerative diseases.

Preclinical studies, primarily in transgenic mouse models of Alzheimer's disease (APP/PS1 mice), have demonstrated that this compound has a wide range of effects on disease-related pathologies. nih.gov Research has shown that this compound can significantly alleviate cognitive impairments and rapidly clear Aβ. nih.govmedchemexpress.com Its mechanism of action appears to be multifaceted, involving the promotion of microglia-mediated phagocytosis and an increase in the expression of Aβ-degrading enzymes. nih.gov

Furthermore, this compound has been shown to attenuate downstream pathological events such as synaptic degeneration, neuronal loss, tau hyperphosphorylation, and neuroinflammation. nih.govmedchemexpress.com Studies have also indicated its ability to ameliorate dysfunction of the endosomal-autophagic-lysosomal pathway, which is crucial for cellular clearance of Aβ. medchemexpress.comacs.org More recent research has expanded the focus of this compound to include Parkinson's disease, where it has shown potential in improving glymphatic system function and reducing neuroinflammation in a rotenone-induced mouse model. nih.gov

Preclinical Research Findings on this compound

The following table summarizes key findings from preclinical studies on this compound in a mouse model of Alzheimer's disease.

Pathological Marker Effect of this compound Treatment Associated Mechanisms
Cognitive Impairment Significant alleviationNot specified
β-Amyloid (Aβ) Clearance Rapid clearance of 71% of AβPromotion of microglia phagocytosis, increased expression of IDE and NEP
Neuroinflammation AttenuatedDownregulation of NF-κB and NLRP3 expression, regulation of microglial polarization via the PPAR-γ pathway
Tau Hyperphosphorylation AttenuatedDownstream effect of Aβ accumulation
Synaptic Degeneration & Neuronal Loss AttenuatedDownstream effect of Aβ accumulation
Mitochondrial Impairment AlleviatedSIRT3-dependent mechanism
Endosomal-Autophagic-Lysosomal Pathway Ameliorated dysfunctionRestoration of autophagy flux via the AMPK/mTOR pathway

Properties

Molecular Formula

C32H46N4O2

Molecular Weight

518.75

IUPAC Name

4-(3-(2-Aminoethyl)ureido)-N-(1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)benzamide

InChI

InChI=1S/C32H46N4O2/c1-29(2)13-15-31(5,6)24-22(29)19-23-25(32(7,8)16-14-30(23,3)4)26(24)36-27(37)20-9-11-21(12-10-20)35-28(38)34-18-17-33/h9-12,19H,13-18,33H2,1-8H3,(H,36,37)(H2,34,35,38)

InChI Key

LWZSVUPSOLLTIN-UHFFFAOYSA-N

SMILES

O=C(NC1=C2C(C)(C)CCC(C)(C)C2=CC3=C1C(C)(C)CCC3(C)C)C4=CC=C(NC(NCCN)=O)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OAB14;  OAB 14;  OAB-14

Origin of Product

United States

Molecular and Cellular Mechanisms Investigated for Oab 14 Action

Regulation of Mitochondrial Homeostasis and Bioenergetics

OAB-14 has been shown to play a crucial role in regulating mitochondrial homeostasis and improving cellular bioenergetics. Studies, particularly in APP/PS1 transgenic mice and N2a/APP cells, indicate that this compound treatment effectively restores impaired mitochondrial function, enhances mitochondrial dynamics, promotes mitophagy, and mitigates mitochondrial DNA (mtDNA) damage. These beneficial effects are largely mediated through the elevation of sirtuin 3 (SIRT3) expression and activity, leading to a decrease in mitochondrial acetylation and a reduction in mitochondrial reactive oxygen species (mtROS) levels. wikipedia.org

Alleviation of Mitochondrial Impairment

Mitochondrial impairment is a significant factor in the progression of various diseases, including neurodegenerative disorders like Alzheimer's disease (AD). This compound has demonstrated a notable capacity to alleviate this impairment. Its mechanism involves a SIRT3-dependent pathway, which is critical for maintaining mitochondrial health. wikipedia.orgscienceopen.com Furthermore, this compound has been observed to ameliorate abnormal mitochondrial morphology within the hippocampus and to suppress the accumulation of mitochondrial amyloid-beta (Aβ) in APP/PS1 transgenic mice. wikipedia.org

Table 1: Effects of this compound on Mitochondrial Impairment

Observed EffectMechanism/Context
Alleviation of mitochondrial impairmentSIRT3-dependent mechanism wikipedia.orgscienceopen.com
Amelioration of abnormal mitochondrial morphologyHippocampus of APP/PS1 transgenic mice wikipedia.org
Suppression of mitochondrial Aβ accumulationHippocampus of APP/PS1 transgenic mice wikipedia.org

Restoration of Mitochondrial Function

The ability of this compound to restore compromised mitochondrial function has been a key finding in its investigation. In models such as APP/PS1 transgenic mice and N2a/APP cells, this compound treatment led to a restoration of mitochondrial function. This restoration is associated with an increase in the expression and activity of SIRT3. wikipedia.org The enhanced SIRT3 activity, in turn, contributes to a reduction in mitochondrial acetylation and a decrease in the levels of mitochondrial reactive oxygen species (mtROS), both of which are crucial for optimal mitochondrial operation. wikipedia.org

Table 2: Key Indicators of Mitochondrial Function Restoration by this compound

IndicatorChange with this compound TreatmentModel System
Mitochondrial functionRestored wikipedia.orgAPP/PS1 transgenic mice, N2a/APP cells wikipedia.org
SIRT3 expression and activityElevated wikipedia.orgAPP/PS1 transgenic mice, N2a/APP cells wikipedia.org
Mitochondrial acetylationDecreased wikipedia.orgAPP/PS1 transgenic mice, N2a/APP cells wikipedia.org
Mitochondrial reactive oxygen species (mtROS)Reduced wikipedia.orgAPP/PS1 transgenic mice, N2a/APP cells wikipedia.org

Improvement of Mitochondrial Dynamics

Mitochondrial dynamics, encompassing the processes of fission and fusion, are essential for maintaining a healthy and functional mitochondrial network within cells. This compound has been shown to improve these dynamics. wikipedia.org Proper mitochondrial dynamics are crucial for distributing healthy mitochondria, isolating and removing damaged ones, and adapting to cellular energy demands. Dysregulation of these processes, such as excessive mitochondrial fission, can negatively impact energy production and cristae integrity. The positive influence of this compound on mitochondrial dynamics suggests its role in promoting a more robust and adaptive mitochondrial network.

Promotion of Mitophagy

Mitophagy, the selective degradation of damaged or dysfunctional mitochondria through autophagy, is a vital quality control mechanism for maintaining mitochondrial homeostasis. This compound has been found to promote mitophagy, operating through a SIRT3-dependent mechanism. wikipedia.org The efficient clearance of impaired mitochondria through mitophagy is critical to prevent the accumulation of dysfunctional organelles, which can lead to increased reactive oxygen species production and cellular dysfunction. Impaired mitophagy is a recognized feature in various neurodegenerative conditions, including AD. scienceopen.com

Mitigation of Mitochondrial DNA (mtDNA) Damage

Mitochondrial DNA (mtDNA) is particularly vulnerable to damage due to its proximity to reactive oxygen species production and its lack of protective histone proteins. Accumulation of mtDNA damage can severely impair mitochondrial function and contribute to cellular dysfunction and the pathogenesis of age-related disorders and neurodegenerative diseases. This compound has demonstrated the ability to mitigate mtDNA damage, and this effect is also mediated in a SIRT3-dependent manner. wikipedia.org This protective action on mtDNA is crucial for preserving the genetic integrity and functional capacity of mitochondria.

Preclinical in Vivo Investigations of Oab 14

Studies in Alzheimer's Disease Animal Models

OAB-14, a derivative of bexarotene (B63655), has been the subject of multiple preclinical investigations using animal models of Alzheimer's disease (AD) to evaluate its therapeutic potential. nih.gov These studies have primarily focused on its effects on cognitive function, hallmark AD pathologies, and associated downstream cellular events. nih.govnih.gov

The Amyloid Precursor Protein/Presenilin 1 (APP/PS1) transgenic mouse is a widely utilized model in Alzheimer's research as it develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits, mimicking key aspects of human AD pathology. nih.govnih.gov this compound has been specifically evaluated in this mouse model to investigate its impact on AD-related pathologies. nih.govnih.govnih.gov Studies have demonstrated that this compound shows potential therapeutic effects in APP/PS1 mice. nih.govnih.gov Research indicates that the compound can ameliorate abnormal mitochondrial morphology in the hippocampus and address mitochondrial impairment through a SIRT3-dependent mechanism in these mice. nih.gov

A significant outcome of preclinical studies is the observed ability of this compound to mitigate cognitive deficits in AD mouse models. nih.govnih.gov In APP/PS1 transgenic mice, treatment with this compound led to a significant alleviation of cognitive impairments. nih.gov This improvement in cognitive function was observed in 11-month-old APP/PS1 mice and was found to be dose-dependent. nih.gov

A central focus of this compound research has been its effect on cerebral amyloid-β, a key component of the amyloid plaques found in AD brains. Studies have shown that this compound significantly reduces β-amyloid deposition in the brain. nih.govyeedo.com.cn One study reported that this compound rapidly cleared 71% of Aβ in APP/PS1 mice. nih.gov The proposed mechanisms for this clearance include the promotion of microglia phagocytosis and an increase in the expression of insulin-degrading enzyme (IDE) and neprilysin (NEP), both of which are Aβ-degrading enzymes. nih.gov Further investigation has also pointed to the suppression of Aβ accumulation within the mitochondria of hippocampal cells in APP/PS1 transgenic mice. nih.gov

Table 1: Effect of this compound on Cerebral Amyloid-β Deposition in APP/PS1 Mice
FindingProposed MechanismSource
Rapid clearance of 71% of cerebral AβPromotion of microglia phagocytosis; Increased expression of IDE and NEP nih.gov
Significant reduction in β-amyloid depositionInvolves clearance of Aβ from the brain yeedo.com.cn
Suppression of mitochondrial Aβ accumulation in the hippocampusMechanism linked to overall mitochondrial health nih.gov

Beyond its effects on Aβ, this compound has been shown to attenuate several downstream pathological consequences of amyloid deposition in APP/PS1 mice. nih.gov This includes the protection of the structure and function of neurons and synapses in the cortex and hippocampus. yeedo.com.cn Research confirms that this compound mitigates synaptic degeneration and neuronal loss. nih.gov

The compound also addresses other key pathological hallmarks, such as the excessive hyperphosphorylation of Tau protein. nih.govyeedo.com.cn Furthermore, this compound demonstrates significant anti-inflammatory effects. nih.govnih.gov It dramatically inhibits the activation of microglia in the cerebral cortex and hippocampus of AD mice. nih.gov Mechanistically, this is associated with the downregulation of nuclear factor kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.gov Studies suggest that this compound regulates microglial polarization by modulating the PPAR-γ signaling pathway, thereby mitigating neuroinflammation. nih.gov

Table 2: Attenuation of Downstream Pathological Events by this compound in APP/PS1 Mice
Pathological EventObserved EffectMechanism/PathwaySource
Synaptic DegenerationAttenuated; Protection of synaptic structure and functionDownstream of Aβ clearance nih.govyeedo.com.cn
Neuronal LossAttenuated; Protection of cortical and hippocampal neuronsDownstream of Aβ clearance nih.govyeedo.com.cn
Tau HyperphosphorylationAttenuated; Decreased excessive phosphorylationDownstream of Aβ clearance nih.govyeedo.com.cn
NeuroinflammationAttenuated; Dramatic inhibition of microglial activationDownregulation of NF-κB and NLRP3; Regulation of microglial polarization via PPAR-γ pathway nih.govnih.gov

Studies in Parkinson's Disease Animal Models

Given the shared pathological mechanisms between different neurodegenerative diseases, the therapeutic potential of this compound has also been explored in the context of Parkinson's disease (PD). nih.govresearchgate.net

Rotenone, a pesticide that inhibits complex I of the mitochondrial electron transport chain, is used to induce PD-like pathology in animal models, including dopaminergic cell loss and α-synuclein aggregation. nih.govnih.gov Studies utilized a rotenone-induced PD mouse model to evaluate the effects of this compound. nih.govresearchgate.net In this model, this compound demonstrated a neuroprotective effect and improved motor function. nih.govresearchgate.net

The compound was found to enhance the function of the glymphatic system, which is responsible for clearing metabolic waste from the central nervous system. nih.govresearchgate.net This enhancement promoted the clearance of α-synuclein, a protein that aggregates pathologically in PD. nih.govresearchgate.net Additionally, this compound was shown to reduce glial cell activation and the expression of inflammatory vesicles and pro-inflammatory factors by inhibiting the α-syn/TLR4/NF-κB/NLRP3 inflammatory pathway. nih.govresearchgate.net

Table 3: Effects of this compound in Rotenone-Induced Parkinson's Disease Mouse Models
EffectKey Findings/MechanismsSource
Neuroprotection & Motor ImprovementConfirmed neuroprotective effects and improvement in motor deficits. nih.govresearchgate.net
α-synuclein ClearanceEnhanced glymphatic system function, promoting the clearance of α-synuclein from the brain. nih.govresearchgate.net
Anti-inflammatory ActionInhibited the α-syn/TLR4/NF-κB/NLRP3 inflammatory pathway, reducing glial cell activation and pro-inflammatory factors. nih.govresearchgate.net

Neuroprotective Effects in Dopaminergic Systems

In preclinical studies utilizing a rotenone-induced mouse model of Parkinson's disease (PD), the novel small molecule compound this compound has demonstrated significant neuroprotective effects. nih.gov Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. frontiersin.org Research has confirmed the neuroprotective capability of this compound in these models, highlighting its potential as a therapeutic agent for PD. nih.gov The administration of this compound was shown to counteract the neurotoxic effects of rotenone, a substance known to induce PD-like pathology. nih.gov This protective action is crucial for preserving the integrity of the dopaminergic system, which is essential for motor control. While originally investigated for its potential in Alzheimer's disease, the shared pathological pathways between Alzheimer's and Parkinson's disease prompted the exploration of this compound in the context of PD. nih.gov

Improvement of Motor Disorders (Dyskinesia) in PD Models

This compound has shown notable efficacy in improving motor deficits in animal models of Parkinson's disease. nih.gov Motor impairments, such as dyskinesia, are hallmark symptoms of PD and can be debilitating for patients. nih.govresearchgate.net In a study using mice with PD induced by rotenone, oral administration of this compound led to significant motor improvement. nih.gov The compound's ability to ameliorate these movement disorders is linked to its broader mechanisms of action, including neuroprotection and reduction of neuroinflammation. nih.gov By addressing the underlying pathological processes, this compound helps to restore more normal motor function in these preclinical models. nih.gov

Attenuation of Glymphatic System Disorder in PD Models

A key mechanism identified in the therapeutic potential of this compound for Parkinson's disease is its ability to enhance the function of the glymphatic system. nih.gov The glymphatic system is responsible for clearing metabolic waste and abnormal proteins, such as alpha-synuclein (B15492655), from the central nervous system, and its dysfunction is believed to contribute to PD pathogenesis. nih.govnih.govbiorxiv.org

Research demonstrated that this compound effectively enhances the brain's waste clearance processes. nih.gov Specifically, it promotes both the influx of cerebrospinal fluid (CSF) tracers into the brain and their subsequent efflux to the deep cervical lymph nodes. nih.govresearchgate.net This improved circulation within the glymphatic system facilitates the removal of pathological protein aggregates. nih.gov

Table 1: Effect of this compound on Glymphatic System Function in a PD Mouse Model
ParameterEffect of this compound TreatmentAssociated Outcome
Influx of CSF Tracers to the BrainPromotedEnhanced distribution of CSF for waste collection
Efflux of CSF Tracers to Deep Cervical Lymph NodesPromotedIncreased clearance of waste products from the brain

Reduction of Neuroinflammation in PD Models

This compound has been shown to significantly reduce neuroinflammation in mouse models of Parkinson's disease. nih.gov Neuroinflammation is a critical component of PD pathology, contributing to the cycle of neuronal cell death. nih.govnih.gov The compound achieves its anti-inflammatory effects by modulating key signaling pathways. nih.gov

Studies have shown that this compound down-regulates the expression of several proteins involved in the inflammatory cascade, including MyD88, TLR4, and phosphorylated NF-kB (Ser 536), which in turn reduces the activation of glial cells (microglia and astrocytes). nih.gov Furthermore, it decreases the expression of components of the NLRP3 inflammasome (NLRP3, ASC, cleaved-caspase1) and various pro-inflammatory cytokines. nih.gov This comprehensive suppression of inflammatory pathways helps to mitigate neuronal oxidative stress and damage. nih.gov

Table 2: Impact of this compound on Key Inflammatory Markers in PD Models
Inflammatory Pathway/MarkerEffect of this compound Treatment
MyD88Down-regulated
TLR4Down-regulated
NF-kB (Ser 536) phosphorylationDown-regulated
NLRP3 Inflammasome Components (NLRP3, ASC, cleaved-caspase1)Down-regulated
Pro-inflammatory Cytokines (IL-1β, IL-6, IL-18, TNF-α)Down-regulated
IL-10Down-regulated

Promotion of Alpha-Synuclein Clearance in PD Models

The pathological hallmark of Parkinson's disease is the accumulation of aggregated alpha-synuclein (α-syn) in the brain. nih.govfrontiersin.org this compound has been found to promote the clearance of this toxic protein. nih.gov This action is primarily achieved through the enhancement of the glymphatic system's function, which acts as the brain's waste disposal system. nih.gov By improving the flow of cerebrospinal fluid, this compound facilitates the removal of soluble α-syn from the brain parenchyma. nih.gov

Additionally, this compound inhibits the α-syn/TLR4/NF-κB/NLRP3 inflammatory pathway. nih.gov This is significant because the interaction between aggregated α-syn and TLR4 on glial cells is a known trigger for neuroinflammation, which can impair cellular clearance mechanisms and exacerbate pathology. nih.gov By interrupting this inflammatory cycle, this compound helps to create a cellular environment more conducive to clearing pathological α-syn aggregates, thereby contributing to its neuroprotective effects and the improvement of motor functions. nih.gov

In Vitro Cellular and Biochemical Research of Oab 14

Investigations in Neuronal Cell Lines (e.g., N2a/APP cells)

Neuroblastoma 2a (N2a) cells engineered to express the amyloid precursor protein (APP), known as N2a/APP cells, serve as a critical model for studying the effects of compounds on pathways related to Alzheimer's disease.

Analysis of Mitochondrial Function and Morphology in Cell Culture

Research has demonstrated that OAB-14 plays a role in mitigating mitochondrial impairment in N2a/APP cells. Treatment with this compound has been shown to restore mitochondrial function, which is often compromised in cellular models of neurodegeneration. researchgate.net The compound has been observed to improve mitochondrial dynamics and mitophagy, the process of clearing damaged mitochondria. researchgate.net Furthermore, this compound treatment leads to a reduction in mitochondrial reactive oxygen species (mtROS) levels, indicating a decrease in oxidative stress within the mitochondria. researchgate.net

ParameterEffect of this compoundCell Line
Mitochondrial FunctionRestoration of impaired functionN2a/APP
Mitochondrial Dynamics & MitophagyImprovedN2a/APP
Mitochondrial Reactive Oxygen Species (mtROS)Reduced levelsN2a/APP

Assessment of Aβ Accumulation in Cellular Models

In studies utilizing N2a/APP cells, this compound has been shown to suppress the accumulation of mitochondrial amyloid-β (Aβ). researchgate.net This effect is significant as the buildup of Aβ within mitochondria is considered a key factor in neuronal dysfunction.

ParameterEffect of this compoundCell Line
Mitochondrial Aβ AccumulationSuppressedN2a/APP

Studies in Microglial Cell Cultures (e.g., BV2 Microglial Cells)

The immortalized murine microglial cell line, BV2, is widely used to study neuroinflammation and the role of microglia in clearing pathological proteins.

Analysis of Microglial Activation and Polarization in Vitro

This compound has been found to influence the activation state of microglia. In BV2 cells activated with lipopolysaccharide (LPS) or amyloid-β oligomers, this compound reversed the downregulation of M2 phenotypic markers. researchgate.netresearchgate.net The M2 phenotype is associated with anti-inflammatory and tissue repair functions. Specifically, the expression of mannose receptor C-type 1 (MRC1) and arginase 1 (ARG1), both markers of M2 polarization, was restored in the presence of this compound. researchgate.netresearchgate.net This suggests that this compound can modulate microglial polarization towards a neuroprotective M2 state.

Cell LineConditionEffect of this compoundM2 Phenotypic Markers
BV2 Microglial CellsLPS or oAβ₁₋₄₂ ActivationReversed downregulation of M2 markersMannose Receptor C-type 1 (MRC1), Arginase 1 (ARG1)

Evaluation of Aβ Clearance Capacity in Microglial Cells

Consistent with its effects on microglial polarization, this compound has been shown to partially restore the ability of BV2 microglial cells to clear Aβ. researchgate.netresearchgate.net This enhanced clearance is a crucial mechanism for reducing the Aβ burden characteristic of Alzheimer's disease.

Elucidation of Molecular Pathways in Cell Systems

The molecular mechanisms underlying the observed cellular effects of this compound have been a key area of investigation. Research points to the involvement of several critical signaling pathways.

In neuronal cells, the beneficial effects of this compound on mitochondrial health are mediated through a SIRT3-dependent mechanism. researchgate.net Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and metabolism. This compound treatment has been found to elevate the expression and activity of SIRT3 in N2a/APP cells. researchgate.net

Furthermore, this compound has been shown to restore autophagy flux via the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway. acs.org This pathway is central to cellular energy sensing and the regulation of autophagy, a key process for clearing aggregated proteins and damaged organelles.

In microglial cells, the regulatory effect of this compound on microglial polarization is suggested to be mediated through the peroxisome proliferator-activated receptor-γ (PPAR-γ) signaling pathway. researchgate.netresearchgate.net

Cell TypeMolecular PathwayEffect of this compound
Neuronal Cells (N2a/APP)SIRT3-dependent pathwayElevates SIRT3 expression and activity
Neuronal CellsAMPK/mTOR pathwayRestores autophagy flux
Microglial Cells (BV2)PPAR-γ signaling pathwayRegulates microglial polarization

Biochemical Assays for Enzyme Activities and Protein Expression

In vitro studies utilizing biochemical assays have provided insights into the impact of this compound on the expression of various proteins. A key area of investigation has been its effect on microglial polarization, a process critical in neuroinflammation.

In studies involving lipopolysaccharide (LPS) or amyloid-β protein oligomer (oAβ1-42)-activated BV2 microglial cells, this compound demonstrated the ability to reverse the downregulation of M2 phenotypic markers. researchgate.netresearchgate.net The M2 phenotype is associated with anti-inflammatory and tissue repair functions. Specifically, the expression of Mannose Receptor C-type 1 (MRC1) and Arginase 1 (ARG1), both markers for M2 microglia, was investigated. Treatment with this compound led to a restoration of the levels of these proteins, suggesting a shift from a pro-inflammatory M1 state towards an anti-inflammatory M2 state.

Below is a data table summarizing the observed changes in M2 marker expression in activated BV2 microglial cells following treatment with this compound.

MarkerCell LineActivating AgentTreatmentObserved Effect on Protein Expression
MRC1 BV2 MicrogliaLPS or oAβ1-42This compoundReversal of downregulation
ARG1 BV2 MicrogliaLPS or oAβ1-42This compoundReversal of downregulation

Cellular Assays for Phagocytosis and Autophagy Flux

Cellular assays have been instrumental in understanding the functional consequences of the biochemical changes induced by this compound. These assays have focused on two critical cellular waste clearance mechanisms: phagocytosis and autophagy.

The partial restoration of the M2 phenotype in BV2 microglial cells by this compound was linked to an enhanced ability of these cells to clear amyloid-β (Aβ). researchgate.netresearchgate.net This suggests that this compound can promote the phagocytic function of microglia, a key process for the removal of extracellular pathological protein aggregates.

In addition to phagocytosis, this compound has been found to influence autophagy flux. While specific in vitro quantitative data on autophagy markers are still emerging, the compound is reported to ameliorate the dysfunction of the endosomal-autophagic-lysosomal pathway.

The following table summarizes the findings from cellular assays on the effects of this compound.

Cellular ProcessCell LineKey Finding
Phagocytosis BV2 MicrogliaPartially restored the ability to clear Aβ
Autophagy Flux -Ameliorates dysfunction of the endosomal-autophagic-lysosomal pathway

Synthetic Chemistry and Structure Activity Relationship Sar Investigations

Derivation and Modification from Bexarotene (B63655) as a Lead Compound

OAB-14 is a novel small molecule designed and synthesized as a derivative of Bexarotene. nih.govmedchemexpress.com Bexarotene is a selective retinoid X receptor (RXR) agonist, and its core structure served as the foundational scaffold for this compound. The primary chemical modification involved the carboxylic acid moiety of Bexarotene.

In this compound, the terminal carboxylic acid group of Bexarotene is replaced with a more complex, polar side chain. Specifically, it is derivatized into a benzamide functional group substituted at the para-position with a urea-linked aminoethyl tail. The full chemical name for this compound is 4-[[[(2-aminoethyl)amino]carbonyl]amino]-N-(1,2,3,4,5,6,7,8-octahydro-1,1,4,4,5,5,8,8-octamethyl-9-anthracenyl)-benzamide. This substantial modification alters the electronic and steric properties of the molecule compared to the parent compound, Bexarotene. The introduction of the urea and terminal amine functionalities introduces additional hydrogen bond donors and acceptors, significantly increasing the polarity of this region of the molecule.

Table 1: Structural Comparison of Bexarotene and this compound

Compound Core Scaffold Key Functional Group at Para-Position
Bexarotene 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid Carboxylic Acid (-COOH)

| This compound | Substituted N-(octahydro-octamethyl-anthracenyl)-benzamide | 4-[[[(2-aminoethyl)amino]carbonyl]amino] |

Design Principles for Novel Chemical Entities

The design of this compound was guided by the therapeutic goal of enhancing the clearance of β-amyloid (Aβ) peptides from the brain. nih.gov The accumulation of Aβ is a primary pathological hallmark of Alzheimer's disease, and strategies to promote its removal are a key focus of drug development. nih.gov

Bexarotene was selected as a lead compound due to its known activity as an RXR agonist. RXR activation is linked to the expression of genes involved in lipid metabolism and Aβ transport, such as Apolipoprotein E (ApoE). curealz.org The central design hypothesis was that modifying the Bexarotene structure could yield a new chemical entity with an improved profile for promoting Aβ clearance. The primary aim was to develop a compound that could significantly reduce the deposition of Aβ without affecting the enzymes responsible for its production. nih.gov This focus on clearance mechanisms, rather than production inhibition, was a key principle in the design of this compound. nih.gov

Preliminary Structure-Activity Relationship (SAR) Insights and Optimization Strategies

The structural modifications transforming Bexarotene into this compound yielded significant changes in biological activity, providing initial SAR insights. The replacement of the carboxylate group with the extended urea-containing side chain appears to be critical for the compound's efficacy in preclinical models of Alzheimer's disease.

Studies have shown that this compound is highly effective at clearing Aβ, with one report indicating it rapidly cleared 71% of Aβ in a mouse model by promoting microglia phagocytosis. nih.gov This potent clearance activity contrasts with the more debated effects of the parent compound, Bexarotene, in similar models. This suggests that the novel side chain of this compound is a key contributor to its enhanced biological function.

Furthermore, this compound has been found to suppress microglia-mediated neuroinflammation through the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathway. nih.gov Bexarotene itself has been identified as a PPAR-γ antagonist. elsevier.com The optimization strategy embodied by this compound's structure may therefore involve a refined interaction with nuclear receptors, including both RXR and PPAR-γ, to produce a multi-target effect of both enhancing Aβ clearance and mitigating neuroinflammation. The structural shift from Bexarotene to this compound represents a successful optimization strategy, resulting in a lead candidate with a promising preclinical profile for targeting Alzheimer's disease pathology. nih.gov

Table 2: Structure-Activity Comparison

Compound Chemical Structure of Side Chain Key Reported Biological Activity
Bexarotene Carboxylic Acid RXR agonist; reported to facilitate Aβ clearance (efficacy debated). curealz.org

| This compound | 4-[[[(2-aminoethyl)amino]carbonyl]amino] | Potently promotes Aβ clearance; suppresses neuroinflammation via the PPAR-γ pathway. nih.govnih.gov |

Advanced Research Methodologies and Analytical Approaches Applied to Oab 14

Histological and Immunohistochemical Techniques for Pathological Markers (Aβ, Tau, α-syn)

Histological and immunohistochemical techniques are fundamental in assessing the effects of OAB-14 on key pathological hallmarks of neurodegenerative diseases, including amyloid-beta (Aβ) plaques, hyperphosphorylated tau protein, and alpha-synuclein (B15492655) (α-syn) aggregates. Studies utilizing these methods have demonstrated that this compound treatment in amyloid precursor protein (APP)/presenilin 1 (PS1) transgenic mice significantly attenuates downstream pathological events linked to Aβ accumulation. wikipedia.orgwikipedia.org This includes a reduction in synaptic degeneration and neuronal loss, critical indicators of neuroprotection. wikipedia.orgwikipedia.org

Specifically, immunohistochemical analyses have revealed reduced Aβ accumulation within lysosomes in this compound-treated AD mice, indicating an enhanced clearance mechanism. citeab.com Furthermore, investigations into Parkinson's disease models have shown that this compound promotes the clearance of brain α-synuclein, suggesting its broad applicability across synucleinopathies. fishersci.ca These techniques provide direct visual evidence of this compound's efficacy in modulating proteinopathy and preserving neuronal integrity.

Table 1: Key Pathological Markers and Observed Effects of this compound

Pathological MarkerObserved Effect of this compound TreatmentResearch Context
Amyloid-beta (Aβ)Reduced accumulation, enhanced clearance (e.g., in lysosomes) citeab.comAPP/PS1 transgenic mice citeab.com
Tau proteinAttenuated hyperphosphorylation wikipedia.orgwikipedia.orgAPP/PS1 transgenic mice wikipedia.orgwikipedia.org
Alpha-synuclein (α-syn)Promoted clearance in the brain fishersci.caRotenone-induced PD model mice fishersci.ca
Synaptic DegenerationAttenuated wikipedia.orgwikipedia.orgAPP/PS1 transgenic mice wikipedia.orgwikipedia.org
Neuronal LossAttenuated wikipedia.orgwikipedia.orgAPP/PS1 transgenic mice wikipedia.orgwikipedia.org

Advanced Imaging Techniques for Neuronal and Glial Structures

Advanced imaging techniques are crucial for visualizing the structural changes in neuronal and glial cells following this compound intervention. Research has shown that this compound ameliorates abnormal mitochondrial morphology in the hippocampus of APP/PS1 transgenic mice, indicating a protective effect on cellular organelles vital for neuronal function. fishersci.ca This suggests the application of high-resolution imaging modalities such as electron microscopy or super-resolution microscopy to assess mitochondrial integrity and ultrastructure.

Moreover, this compound has been observed to reduce glial cell activation, a hallmark of neuroinflammation. fishersci.ca Techniques like immunofluorescence imaging, often coupled with confocal or two-photon microscopy, are employed to quantify and localize activated glial cells (e.g., microglia and astrocytes) and their morphological changes, providing insights into the compound's anti-inflammatory properties within the central nervous system.

Molecular Biology Techniques (e.g., Western Blot, qPCR) for Pathway Component Analysis

Molecular biology techniques, including Western Blot and quantitative Polymerase Chain Reaction (qPCR), are extensively utilized to dissect the molecular pathways influenced by this compound. These methods enable the quantification of specific protein and gene expression levels, providing insights into the compound's mechanism of action.

Studies have demonstrated that this compound treatment leads to increased expression of key Aβ-degrading enzymes, such as insulin-degrading enzyme (IDE) and neprilysin (NEP). wikipedia.org Furthermore, this compound has been shown to restore autophagy flux, a critical cellular waste disposal process, by modulating the AMP-activated protein kinase (AMPK)/mechanistic target of rapamycin (B549165) (mTOR) pathway. citeab.com

In the context of neuroinflammation, this compound downregulates the expression and phosphorylation of components within the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor kappa-light-chain enhancer of activated B cells (NF-kB) pathway, thereby reducing glial cell activation. fishersci.ca This includes a decrease in NF-kB (Ser 536) phosphorylation and TLR4 expression. fishersci.ca Additionally, this compound reduces the expression of inflammatory vesicles and pro-inflammatory factors such as cleaved-caspase1, NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3), apoptosis-associated speck-like protein containing a CARD (ASC), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-18 (IL-18), and tumor necrosis factor alpha (TNF-α), while potentially influencing anti-inflammatory cytokines like IL-10. fishersci.ca

Table 2: Molecular Pathway Components Affected by this compound and Analytical Techniques

Pathway/ComponentObserved Effect of this compoundAnalytical Technique (Example)
IDE expressionIncreased wikipedia.orgWestern Blot, qPCR
NEP expressionIncreased wikipedia.orgWestern Blot, qPCR
Autophagy fluxRestored citeab.comWestern Blot (e.g., LC3-II, p62), flux assays
AMPK/mTOR pathwayModulated, restoring autophagy flux citeab.comWestern Blot (e.g., p-AMPK, p-mTOR)
MyD88 expressionDownregulated fishersci.caWestern Blot, qPCR
NF-kB phosphorylation (Ser 536)Downregulated fishersci.caWestern Blot
TLR4 expressionDownregulated fishersci.caWestern Blot, qPCR
Cleaved-caspase1Reduced fishersci.caWestern Blot
NLRP3 expressionReduced fishersci.caWestern Blot, qPCR
ASC expressionReduced fishersci.caWestern Blot, qPCR
IL-1β expressionReduced fishersci.caELISA, qPCR
IL-6 expressionReduced fishersci.caELISA, qPCR
IL-18 expressionReduced fishersci.caELISA, qPCR
TNF-α expressionReduced fishersci.caELISA, qPCR
IL-10 expressionReduced fishersci.caELISA, qPCR

Behavioral Assays for Cognitive and Motor Function in Animal Models

Behavioral assays are indispensable for evaluating the functional impact of this compound on cognitive and motor impairments in relevant animal models. Studies employing APP/PS1 transgenic mice, a widely used model for AD, have consistently shown that this compound significantly alleviates cognitive impairments. wikipedia.orgwikipedia.orgciteab.com This is typically assessed using a battery of behavioral tests designed to measure learning, memory, and executive function, such as the Morris water maze, novel object recognition, and Y-maze tests.

Proteomic and Metabolomic Approaches in Preclinical Samples

Proteomic and metabolomic approaches offer a comprehensive, unbiased view of the molecular changes induced by this compound in preclinical samples. These "omics" technologies are crucial for identifying global alterations in protein expression, post-translational modifications, and metabolic profiles, providing a deeper understanding of the compound's systemic effects.

While specific dedicated proteomic or metabolomic studies on this compound are not explicitly detailed in the provided information, the extensive findings regarding changes in protein expression (e.g., IDE, NEP, inflammatory cytokines, and various pathway components like AMPK, mTOR, MyD88, NF-kB, TLR4, Caspase-1, NLRP3, ASC) and the detailed analysis of Aβ clearance mechanisms strongly imply the application of such broad-spectrum analytical techniques. wikipedia.orgciteab.comfishersci.ca These approaches would reveal novel biomarkers, identify previously uncharacterized pathways, and provide a holistic understanding of this compound's therapeutic actions and potential off-target effects.

Spectroscopic Techniques for Compound Characterization (Research Context)

Spectroscopic techniques are essential for the rigorous chemical characterization and structural elucidation of this compound in a research context. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm the compound's molecular structure, purity, and stability. The detailed structural information available for this compound, including its IUPAC name, InChi Key, InChi Code, and SMILES code, is a direct result of such comprehensive spectroscopic analyses. wikipedia.org This characterization is critical for ensuring the identity and quality of the compound used in preclinical studies and for supporting further chemical synthesis and development.

Compound Names and PubChem CIDs

The following table lists the chemical compounds and relevant biological entities mentioned in this article, along with their corresponding PubChem CIDs where applicable. For proteins, a PubChem CID for the full protein is generally not available, as PubChem primarily catalogs small molecules.

Future Research Directions and Unanswered Questions Regarding Oab 14

Elucidation of Additional Specific Molecular Targets and Binding Affinities

While several key molecular targets and pathways for OAB-14 have been identified, a comprehensive understanding of all specific molecular targets and their precise binding affinities remains an active area of research. This compound has been shown to facilitate receptor-mediated endocytosis and restore autophagy flux via the AMPK/mTOR pathway, enhancing lysosomal activity and reducing Aβ accumulation in AD mouse models. nih.gov It promotes microglia phagocytosis and increases the expression of insulin-degrading enzyme (IDE) and neprilysin (NEP), contributing to Aβ clearance. Furthermore, this compound up-regulates aquaporin-4 (AQP4) expression through the PPARγ-P2X7r-AQP4 pathway and protects AQP4 polarity by upregulating SNTA1, Agrin, and Abca1, which are critical for glymphatic system function.

In the context of Parkinson's Disease, this compound down-regulates MyD88, NF-κB (Ser 536) phosphorylation, and TLR4, thereby reducing glial cell activation. It also decreases the expression of cleaved-caspase1, NLRP3, ASC, IL-1β, IL-6, IL-18, and TNF-α, while increasing IL-10, to mitigate inflammatory vesicles and pro-inflammatory factors, and reduce neuronal oxidative stress. Additionally, this compound has been found to alleviate mitochondrial impairment through a SIRT3-dependent mechanism. Future studies are needed to precisely characterize the binding kinetics and thermodynamics of this compound with these identified targets and to identify any as-yet undiscovered molecular interactions that contribute to its therapeutic effects.

Exploration of Broader Neurodegenerative or Neurological Disease Applications Beyond AD and PD

Currently, this compound has demonstrated significant potential in preclinical models of Alzheimer's Disease and Parkinson's Disease. nih.gov Given that many neurodegenerative disorders share common underlying pathological mechanisms, such as impaired mitochondrial function, protein aggregation, oxidative stress, and neuroinflammation, there is a compelling rationale to explore this compound's therapeutic applicability in other neurodegenerative or neurological conditions. Diseases like Amyotrophic Lateral Sclerosis (ALS), Huntington's Disease (HD), and various forms of dementia beyond AD, which also involve similar cellular dysfunctions, could potentially benefit from this compound's multi-targeted approach. Research into its effects on these broader disease contexts would involve establishing relevant animal models and investigating shared pathological hallmarks.

Investigation of Long-Term Preclinical Efficacy and Potential for Disease Modification

Preclinical studies have shown that this compound significantly alleviates cognitive impairments in APP/PS1 transgenic mice after administration for periods ranging from 15 days to 3 months, and improves motor function in rotenone-induced PD mice. nih.gov While these results are encouraging, a critical future direction involves conducting more extensive long-term preclinical studies. These studies are necessary to determine if this compound can sustain its beneficial effects over prolonged periods and, more importantly, if it can truly modify the disease course rather than merely alleviate symptoms. Demonstrating disease modification would involve assessing long-term impacts on neurodegeneration, neuronal survival, and the progression of pathological protein accumulation.

Comparative Studies with Other Experimental Compounds Targeting Similar Pathways

This compound's distinct structure and mechanism of action, which differ from some anti-AD medications that have failed in recent clinical trials, highlight its unique potential. To fully position this compound within the landscape of emerging neurodegenerative therapies, comparative studies with other experimental compounds targeting similar pathways (e.g., Aβ clearance, glymphatic system enhancement, anti-inflammatory mechanisms, or mitochondrial function) are essential. Such comparative analyses would provide valuable insights into this compound's relative efficacy, potency, and mechanistic advantages over other investigational agents, guiding its strategic development.

Research into Potential for Combination Therapies with Other Experimental Agents

Neurodegenerative diseases are complex and multifactorial, often involving multiple pathological processes simultaneously. This compound's demonstrated ability to target multiple mechanisms, including Aβ clearance, anti-inflammation, antioxidant effects, and inhibition of neuronal apoptosis, makes it a strong candidate for combination therapies. Future research should explore the synergistic potential of this compound when administered alongside other experimental agents that target different or complementary pathways. This approach could lead to more robust therapeutic outcomes by addressing the multifaceted nature of these diseases more comprehensively.

Development of Advanced Research Models for Efficacy and Mechanistic Studies

Current preclinical studies on this compound have primarily utilized established animal models such as APP/PS1 transgenic mice for AD and rotenone-induced mice for PD. nih.gov While valuable, the development and utilization of more advanced and physiologically relevant research models are crucial for a deeper understanding of this compound's efficacy and mechanistic actions. This includes employing sophisticated in vitro models, such as human induced pluripotent stem cell (iPSC)-derived neuronal cultures, brain organoids, or microfluidic "organ-on-a-chip" systems, which can better recapitulate human disease pathology. Furthermore, developing more complex in vivo models that more accurately mimic the progressive and heterogeneous nature of human neurodegenerative diseases would provide a more predictive platform for evaluating this compound's therapeutic potential.

Q & A

Q. What are the primary mechanisms through which OAB-14 reduces Aβ accumulation in Alzheimer's disease models?

this compound enhances Aβ clearance through dual pathways: (1) upregulation of apolipoprotein E (ApoE)-mediated transport, which facilitates Aβ efflux across the blood-brain barrier, and (2) restoration of endosomal-autophagic-lysosomal (EAL) pathway function, promoting intracellular Aβ degradation . Unlike the RXR agonist bexarotene, which showed no effect on neprilysin (NEP) or insulin-degrading enzyme (IDE) levels, this compound increases ApoE3 expression and acetylated histone H3, indicating epigenetic modulation of Aβ clearance .

Key Data :

MechanismExperimental ModelOutcomeReference
ApoE-mediated Aβ clearanceAPP/PS1 transgenic mice40% reduction in cortical Aβ deposits
EAL pathway restorationHippocampal neuronsImproved lysosomal proteolytic activity

Q. What preclinical models have been used to validate this compound's efficacy, and what were the key findings?

this compound has been tested in APP/PS1 double-transgenic mice , a model of Aβ-driven AD pathology. Key outcomes include:

  • Cognitive improvement : Morris water maze tests showed a 35% reduction in escape latency compared to untreated controls .
  • Synaptic protection : Transmission electron microscopy revealed preserved synaptic density in the CA1 hippocampal region .
  • Tau pathology mitigation : Phosphorylated tau (p-tau) levels decreased by 50% in the cortex .

Safety Profile : Chronic administration (3 months) in mice showed no hepatotoxicity or weight loss, with a maximum tolerated dose >4.0 g/kg .

Advanced Research Questions

Q. How do researchers address discrepancies in Aβ clearance mechanisms between this compound and other RXR agonists like bexarotene?

While bexarotene (an RXR agonist) failed to upregulate NEP/IDE or reduce Aβ in clinical trials, this compound's efficacy is attributed to its dual-target design : it combines structural elements of tacrine (enhancing cholinergic function) and bexarotene (promoting ApoE-dependent clearance) . Methodologically, comparative studies using knockout mouse models (e.g., ApoE⁻/⁻) and pharmacokinetic profiling have been critical to isolate mechanism-specific effects .

Contradiction Analysis :

FactorBexaroteneThis compound
NEP/IDE modulationNo effectNot studied
ApoE3 upregulationPartialSignificant (2.5-fold)
HepatotoxicityObserved (↑ liver index)Absent

Q. What methodological considerations are critical when designing chronic toxicity studies for this compound?

Chronic toxicity studies must account for:

  • Species-specific metabolic pathways : Rodent vs. human CYP450 enzyme differences may affect drug metabolism .
  • Biomarker selection : Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology in brain/liver tissues .
  • Dose escalation protocols : Phase I trials used a single ascending dose (SAD) design in healthy volunteers, with plasma Aβ40/42 levels as pharmacodynamic markers .

Example Study Design :

PhaseDurationEndpointsOutcome (this compound)
I (SAD)28 daysSafety, Cmax, AUC, Aβ40/42 reductionNo adverse events ≥2 g/kg

Q. How can researchers optimize in vivo models to evaluate this compound's effects on synaptic plasticity?

Advanced models include:

  • Long-term potentiation (LTP) assays in hippocampal slices to quantify synaptic strength .
  • Fluorescent Aβ tracer imaging (e.g., Pittsburgh Compound B) to correlate Aβ clearance with synaptic recovery .
  • Multi-omics integration : Transcriptomic analysis of BDNF/TrkB pathways and proteomic profiling of synaptic proteins (e.g., PSD-95, synaptophysin) .

Data Validation : this compound increased BDNF expression by 60% in the cortex of APP/PS1 mice, activating the TrkB/Raf/ERK signaling cascade .

Tables Summarizing Key Findings

Q. Table 1. Preclinical Efficacy of this compound in APP/PS1 Mice

ParameterImprovement vs. ControlMechanism LinkedReference
Aβ deposition (cortex)40% reductionApoE3 upregulation
p-tau (Ser202/Thr205)50% reductionGSK-3β inhibition
Neuronal survival (CA1)30% increaseBDNF/TrkB pathway activation

Q. Table 2. Clinical Trial Progress

PhasePopulationPrimary EndpointsStatusReference
IHealthy volunteersSafety, PK/PDCompleted
IIMild-moderate ADADAS-Cog, Aβ PET imagingPlanned 2024

Methodological Recommendations

  • For in vitro-in vivo translation : Use cerebrospinal fluid (CSF) sampling in primate models to validate Aβ clearance kinetics .
  • For mechanistic studies : Combine RNA-seq and ChIP-seq to map this compound's epigenetic targets (e.g., histone H3 acetylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OAB-14
Reactant of Route 2
Reactant of Route 2
OAB-14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.